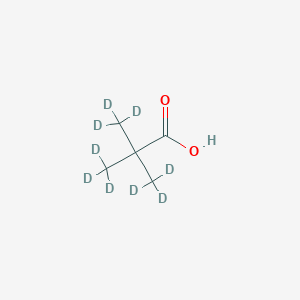
Potassim 2-chloro-4-phenylphenate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium 2-chloro-4-phenylphenate (KCPP) is a chemical compound that is commonly used in scientific research. It is a white crystalline powder that is soluble in water and has a molecular weight of 274.75 g/mol. KCPP is widely used in the field of biochemistry and pharmacology due to its various properties and mechanisms of action.
Mecanismo De Acción
Potassim 2-chloro-4-phenylphenate acts as an inhibitor of protein synthesis by binding to the ribosomes, which are responsible for the production of proteins. It also inhibits the activity of certain enzymes, such as acetylcholinesterase and xanthine oxidase. Potassim 2-chloro-4-phenylphenate has been shown to have antifungal and antibacterial properties as well.
Efectos Bioquímicos Y Fisiológicos
Potassim 2-chloro-4-phenylphenate has been shown to have various biochemical and physiological effects on the body. It has been shown to reduce the levels of certain enzymes, such as acetylcholinesterase and xanthine oxidase. It has also been shown to inhibit the growth of certain fungi and bacteria.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Potassim 2-chloro-4-phenylphenate has several advantages when used in lab experiments. It is readily available and relatively inexpensive. It is also stable and has a long shelf life. However, Potassim 2-chloro-4-phenylphenate has limitations as well. It can be toxic in high concentrations and can have adverse effects on the environment.
Direcciones Futuras
There are several future directions for the use of Potassim 2-chloro-4-phenylphenate in scientific research. One area of research is the development of new drugs that target the ribosomes. Potassim 2-chloro-4-phenylphenate could also be used in the development of new fungicides and antibacterial agents. Additionally, research could be conducted to determine the environmental impact of Potassim 2-chloro-4-phenylphenate and its potential for use in sustainable agriculture.
In conclusion, potassium 2-chloro-4-phenylphenate is a versatile compound that has many applications in scientific research. Its mechanism of action and biochemical effects make it a valuable tool for studying various cellular processes. While it has limitations, Potassim 2-chloro-4-phenylphenate has the potential for future use in the development of new drugs and agricultural practices.
Métodos De Síntesis
Potassim 2-chloro-4-phenylphenate can be synthesized through various methods, including the reaction of 2-chlorobenzoic acid with phenylmagnesium bromide, followed by the addition of potassium hydroxide. Another method involves the reaction of 2-chlorobenzoyl chloride with phenylmagnesium bromide, followed by the addition of potassium hydroxide.
Aplicaciones Científicas De Investigación
Potassim 2-chloro-4-phenylphenate is used in various scientific research applications, including the study of enzyme inhibition, protein synthesis, and cell signaling pathways. It is also used as a preservative in the food industry and as a fungicide in agriculture.
Propiedades
Número CAS |
18128-16-0 |
|---|---|
Nombre del producto |
Potassim 2-chloro-4-phenylphenate |
Fórmula molecular |
C12H8ClKO |
Peso molecular |
242.74 g/mol |
Nombre IUPAC |
potassium;2-chloro-4-phenylphenolate |
InChI |
InChI=1S/C12H9ClO.K/c13-11-8-10(6-7-12(11)14)9-4-2-1-3-5-9;/h1-8,14H;/q;+1/p-1 |
Clave InChI |
MUFFBVTZSRJQNG-UHFFFAOYSA-M |
SMILES isomérico |
C1=CC=C(C=C1)C2=CC(=C(C=C2)[O-])Cl.[K+] |
SMILES |
C1=CC=C(C=C1)C2=CC(=C(C=C2)[O-])Cl.[K+] |
SMILES canónico |
C1=CC=C(C=C1)C2=CC(=C(C=C2)[O-])Cl.[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















![1,2,3,4,7,7-Hexachloro-5-(diethoxymethylsilyl)bicyclo[2.2.1]hept-2-ene](/img/structure/B107589.png)